3-Furanmethanethiol (also commonly referred to as 2-furanmethanethiol), is a volatile sulfur compound recognized for its potent aroma, often described as roasted coffee, meaty, or burnt [, , , ]. It belongs to the class of volatile thiols, which are important aroma compounds in various foods and beverages.
3-Furanmethanethiol plays a crucial role in scientific research, particularly in food science and analytical chemistry, for understanding flavor formation and sensory perception in food products. It serves as a key aroma compound in various food items like cooked meat, coffee, and wine, contributing to their characteristic sensory profiles [, , ]. Its presence in trace amounts can significantly impact the overall flavor perception due to its low odor threshold.
3-Furanmethanethiol exhibits reactivity typical of thiols. It readily undergoes oxidation, forming disulfides [, ]. This property is particularly relevant in wine chemistry, where its oxidation can lead to a loss of desirable aroma []. Additionally, 3-Furanmethanethiol has been shown to react with acrylamide, a potential carcinogen found in food, converting it to less harmful 3-(alkylthio) propanamides [, ]. This reaction suggests potential applications of 3-Furanmethanethiol in food processing for mitigating acrylamide formation.
Food Science and Flavor Chemistry: 3-Furanmethanethiol plays a significant role as a key aroma compound in various food products [, , ]. Its presence contributes to the desirable roasted coffee, meaty, or burnt notes in cooked meat, coffee, and wine [, , , ]. Understanding its formation pathways and sensory impact is crucial for optimizing flavor profiles in food processing.
Wine Chemistry: In winemaking, 3-Furanmethanethiol contributes to the complex aroma profile of certain wines, especially those aged in oak barrels [, , ]. Its concentration can be influenced by various factors like grape variety, fermentation conditions, and aging processes. Analyzing its levels helps winemakers assess wine quality and aging potential.
Acrylamide Mitigation: Recent studies have highlighted the potential of 3-Furanmethanethiol in mitigating acrylamide levels in food [, ]. It reacts with acrylamide to form less harmful compounds, suggesting its possible application as a food additive to reduce acrylamide content during processing.
Quantitative Mass Cytometry: 3-Furanmethanethiol has found applications in analytical chemistry, particularly in quantitative mass cytometry []. It serves as a functional end group in the synthesis of metal-chelating polymers used for labeling antibodies in this technique.
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